3-Amino-N-(2-furylmethyl)benzamide 3-Amino-N-(2-furylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 923526-76-5
VCID: VC7228845
InChI: InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)
SMILES: C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

3-Amino-N-(2-furylmethyl)benzamide

CAS No.: 923526-76-5

Cat. No.: VC7228845

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

3-Amino-N-(2-furylmethyl)benzamide - 923526-76-5

Specification

CAS No. 923526-76-5
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 3-amino-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)
Standard InChI Key NEEBGZZULQYHGG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) with two key modifications:

  • Amino group at the 3-position of the benzene ring.

  • Furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the amide nitrogen .

The furan ring introduces electron-rich aromaticity, potentially influencing the compound’s reactivity and intermolecular interactions. Computational models of analogous structures, such as 2-amino-N-(furan-2-ylmethyl)benzamide (PubChem CID 841269), suggest that the amino and amide groups participate in hydrogen bonding, while the furan moiety may engage in π-π stacking .

Systematic and Common Names

  • IUPAC Name: 3-amino-N-(furan-2-ylmethyl)benzamide.

  • Alternative Designations:

    • 3-Amino-N-(2-furanylmethyl)benzamide.

    • N-(Furan-2-ylmethyl)-3-aminobenzamide .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 3-amino-N-(2-furylmethyl)benzamide is documented, analogous compounds suggest a two-step approach:

Step 1: Formation of the Amide Bond

Reacting 3-aminobenzoic acid with furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

Reaction Conditions:

  • Solvent: Ethyl acetate or acetonitrile.

  • Temperature: 45–55°C.

  • Catalyst: Trifluoroacetic acid (TFA) or imidazole .

Step 2: Purification and Isolation

Crude product purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound .

Table 1: Comparative Synthesis Parameters for Benzamide Derivatives

CompoundCoupling AgentSolventYield (%)Reference
2-Amino-N-(furan-2-ylmethyl)benzamideEDCI/HOBtDMF78
3-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamideHATUAcetonitrile65

Industrial Scalability

Patent US20080064876A1 highlights methods for large-scale production of structurally related benzamides, emphasizing:

  • Catalyst Optimization: 10% Pd/C for hydrogenation steps.

  • Salt Formation: Mesylate or hydrochloride salts to enhance stability .

Physicochemical Properties

Predicted Properties

Using PubChem data for 3-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide (CID 16783098) as a reference :

  • Molecular Formula: C₁₂H₁₄N₂O₂.

  • Molecular Weight: 218.25 g/mol.

  • Density: ~1.3 g/cm³ (estimated via group contribution methods).

  • Boiling Point: 335–340°C (extrapolated from analog data ).

Table 2: Experimental Data for Structural Analogs

Property2-Amino-N-(3-chlorophenyl)benzamide 2-Amino-N-(2-thien-2-ylethyl)benzamide
Molecular Weight (g/mol)246.69245.30
Density (g/cm³)1.4±0.11.2±0.1 (estimated)
Boiling Point (°C)335.7±27.0328.5±25.0

Spectroscopic Characteristics

  • IR (KBr): Expected peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (furan C-O-C) .

  • ¹H NMR (DMSO-d₆): Anticipated signals at δ 6.8–7.5 (aromatic protons), δ 4.4 (N-CH₂-furan), and δ 2.5 (DMSO solvent peak).

Applications and Biological Activity

Material Science Applications

The furan moiety’s conjugated system suggests utility in:

  • Organic Semiconductors: As electron-donating groups in π-conjugated polymers.

  • Coordination Polymers: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the amide and furan oxygen.

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related benzamides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Hydrolytic Degradation

Under acidic conditions (pH < 3), the amide bond may hydrolyze to yield 3-aminobenzoic acid and furfurylamine. Alkaline conditions (pH > 10) accelerate this process .

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